An In-depth Technical Guide to 2-Bromo-5-chloro-3-fluoroisonicotinic Acid
An In-depth Technical Guide to 2-Bromo-5-chloro-3-fluoroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-chloro-3-fluoroisonicotinic acid is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on the isonicotinic acid scaffold, imparts distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules and pharmacologically active compounds.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Bromo-5-chloro-3-fluoroisonicotinic acid, with a focus on experimental details and data presentation for a scientific audience.
Chemical Properties
2-Bromo-5-chloro-3-fluoroisonicotinic acid is typically a solid compound with a molecular weight of 254.44 g/mol .[1] The presence of multiple halogen substituents significantly influences its physicochemical properties, including its acidity, solubility, and thermal stability.[1]
Physical and Chemical Data
| Property | Value | Source |
| IUPAC Name | 2-bromo-5-chloro-3-fluoropyridine-4-carboxylic acid | [1] |
| CAS Number | 514798-01-7 | [1] |
| Molecular Formula | C₆H₂BrClFNO₂ | [1] |
| Molecular Weight | 254.44 g/mol | [1] |
| Appearance | Solid | [1] |
| Predicted pKa | ~2.05 ± 0.10 | [2] |
| Thermal Decomposition | 200-300°C (decarboxylation) | [1] |
Solubility
The solubility of 2-Bromo-5-chloro-3-fluoroisonicotinic acid is complex and temperature-dependent, a characteristic attributed to the electronic effects of its triple halogenation.[1] It generally exhibits limited solubility in protic solvents, while showing enhanced solubility in aprotic solvents such as dimethyl sulfoxide (DMSO), acetonitrile, and tetrahydrofuran (THF).[1] This behavior is consistent with halogenated aromatic compounds where dipole-dipole interactions and van der Waals forces contribute significantly to solvation in the absence of competing hydrogen bonding from the solvent.[1]
Reactivity
The chemical reactivity of 2-Bromo-5-chloro-3-fluoroisonicotinic acid is primarily dictated by the presence of the halogen atoms and the carboxylic acid group. Key reactions include:
-
Nucleophilic Substitution: The bromine atom at the 2-position is susceptible to replacement by various nucleophiles, such as amines and thiols.[1]
-
Decarboxylation: Under elevated temperatures, the carboxylic acid group can be eliminated as carbon dioxide.[1]
-
Coupling Reactions: The compound can participate in cross-coupling reactions, enabling the formation of more complex molecular architectures.[1]
Experimental Protocols
Synthesis of 2-Bromo-5-chloro-3-fluoroisonicotinic acid
A potential synthetic route to 2-Bromo-5-chloro-3-fluoroisonicotinic acid involves a two-step process starting from 2-Amino-5-chloro-3-fluoropyridine. The first step is a Sandmeyer-type reaction to introduce the bromine atom, followed by an oxidation of the precursor to the desired carboxylic acid.
Step 1: Synthesis of 2-Bromo-5-chloro-3-fluoropyridine
This protocol is based on a known procedure for the synthesis of the precursor.[3]
Materials:
-
2-Amino-5-chloro-3-fluoropyridine (5.0 g, 34 mmol)
-
48% Hydrobromic acid (HBr) solution (20 mL)
-
Bromine (Br₂, 5.24 mL, 102.3 mmol)
-
Sodium nitrite (NaNO₂, 5.88 g, 85.3 mmol)
-
Sodium hydroxide (NaOH, 12 g, 306 mmol)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Saturated brine solution
Procedure:
-
In a flask equipped with a stirrer and cooled to 0°C, slowly add 2-Amino-5-chloro-3-fluoropyridine to the 48% HBr solution with continuous stirring.
-
Add bromine dropwise to the mixture over 20 minutes at 0°C.
-
Cool the reaction mixture to -10°C.
-
Slowly add a solution of sodium nitrite in water over 1.5 hours and continue stirring for an additional 30 minutes.
-
Add a solution of sodium hydroxide in water over 30 minutes, allowing the mixture to warm to room temperature.
-
Extract the mixture with diethyl ether (3 x 100 mL).
-
Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-5-chloro-3-fluoropyridine as a pale yellow solid.[3]
¹H NMR Data for 2-Bromo-5-chloro-3-fluoropyridine (400 MHz, CDCl₃): δ 8.23 (d, J = 2.1 Hz, 1H), 7.48 (dd, J = 7.1, 2.1 Hz, 1H).[3]
Step 2: Oxidation to 2-Bromo-5-chloro-3-fluoroisonicotinic acid (Proposed Protocol)
This proposed protocol is based on general methods for the oxidation of halogenated pyridines.
Materials:
-
2-Bromo-5-chloro-3-fluoropyridine
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
Appropriate organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve 2-Bromo-5-chloro-3-fluoropyridine in a suitable solvent, such as a mixture of water and sulfuric acid.
-
Slowly add a strong oxidizing agent, such as potassium permanganate, in portions while monitoring the reaction temperature.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the mixture and quench any excess oxidizing agent by the addition of a reducing agent like sodium bisulfite.
-
Adjust the pH of the solution to be acidic to precipitate the carboxylic acid.
-
Filter the precipitate and wash with cold water.
-
The crude product can be further purified by recrystallization from an appropriate solvent system.
Purification and Analysis
Purification:
Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.
Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and purity assessment.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.
-
Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the final product.
Applications in Drug Discovery and Research
Halogenated isonicotinic acid derivatives are of significant interest in drug discovery due to the ability of halogen atoms to modulate the pharmacokinetic and pharmacodynamic properties of molecules.[4][5]
-
Antimicrobial Agents: Some studies have indicated that 2-Bromo-5-chloro-3-fluoroisonicotinic acid and its derivatives may possess antimicrobial properties, particularly against Gram-positive bacteria.[1]
-
Anticancer Potential: Halogenated isonicotinic acids have been investigated for their potential to inhibit tumor growth.[1]
-
Enzyme Inhibition: The unique electronic nature of this compound suggests it could interact with specific enzymes, thereby affecting metabolic pathways.[1]
-
Radiopharmaceutical Precursor: This compound has been utilized as a starting material for the synthesis of radiofluorinated antagonists for nicotinic acetylcholine receptors (nAChRs), highlighting its potential in the development of PET imaging agents.[1]
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for 2-Bromo-5-chloro-3-fluoroisonicotinic acid.
Potential Role in Medicinal Chemistry
Caption: Role as a scaffold in drug discovery.
References
- 1. Buy 2-Bromo-5-chloro-3-fluoroisonicotinic acid | 514798-01-7 [smolecule.com]
- 2. Cas 885588-12-5,2-Bromo-5-fluoroisonicotinic acid | lookchem [lookchem.com]
- 3. 2-Bromo-5-chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
